molecular formula C10H11NO3 B8567450 1-(Furan-3-carbonyl)piperidin-2-one CAS No. 61586-89-8

1-(Furan-3-carbonyl)piperidin-2-one

Cat. No. B8567450
M. Wt: 193.20 g/mol
InChI Key: PZMNSYNUAQEKMU-UHFFFAOYSA-N
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Patent
US05753138

Procedure details

Synthesized as for N-(3-furoyl)caprolactam (Example XI) using valerolactam (Aldrich) in place of caprolactam.
Name
N-(3-furoyl)caprolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([N:8]2[CH2:14][CH2:13][CH2:12][CH2:11]C[C:9]2=[O:15])=[O:7])=[CH:2]1.C1(=O)NCCCC1>>[O:1]1[CH:5]=[CH:4][C:3]([C:6]([N:8]2[CH2:14][CH2:13][CH2:12][CH2:11][C:9]2=[O:15])=[O:7])=[CH:2]1

Inputs

Step One
Name
N-(3-furoyl)caprolactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)C(=O)N1C(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCN1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O1C=C(C=C1)C(=O)N1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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